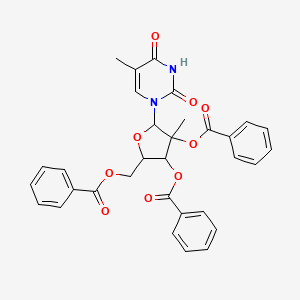
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodophenyl group, a cyclohexyl ring, and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Cyclohexyl ring formation: The iodophenyl intermediate is then reacted with a cyclohexylamine derivative under specific conditions to form the cyclohexyl ring.
Piperazinone formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the iodophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Scientific Research Applications
4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the piperazinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trans-4-(((4-bromophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one
- 4-(Trans-4-(((4-chlorophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one
Uniqueness
The presence of the iodophenyl group in 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one distinguishes it from its brominated and chlorinated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.
Properties
Molecular Formula |
C19H28IN3O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C19H28IN3O/c1-21-11-12-23(14-19(21)24)18-7-3-15(4-8-18)13-22(2)17-9-5-16(20)6-10-17/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
InChI Key |
VKAOVLMXGYCWIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)



![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid](/img/structure/B12104368.png)



![10,15-Dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,9,12(17),13,15-heptaen-19-one](/img/structure/B12104387.png)

![7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12104422.png)
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104425.png)
![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)
